
5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a chlorinated propene group and a hydroxylated cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one typically involves the reaction of 2,3-dichloropropene with a suitable nucleophile under basic conditions. One common method involves the use of hydrazine hydrate and potassium hydroxide (KOH) as the base . The reaction proceeds through the formation of intermediate thiiranium ions, which then undergo nucleophilic attack to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can help in achieving consistent results. The key to industrial production is the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds in the cyclopentenone ring can be reduced to form saturated compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated cyclopentanone derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The presence of the chloropropene group allows for selective binding to specific targets, while the hydroxyl group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-en-1-yl derivatives: Compounds with similar chloropropene groups but different functional groups.
Cyclopentenone derivatives: Compounds with similar cyclopentenone rings but different substituents.
Uniqueness
5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one is unique due to the combination of its chloropropene and hydroxylated cyclopentenone moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
144269-08-9 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-(2-chloroprop-2-enyl)-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C8H9ClO2/c1-5(9)4-6-7(10)2-3-8(6)11/h2-3,6-7,10H,1,4H2 |
InChI Key |
AXITWVOXBYZURO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1C(C=CC1=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


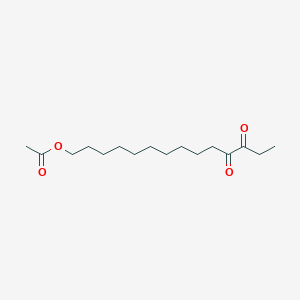
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)
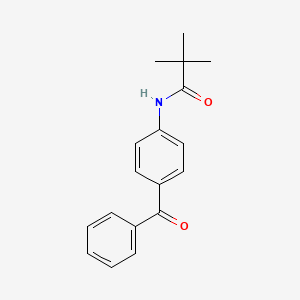

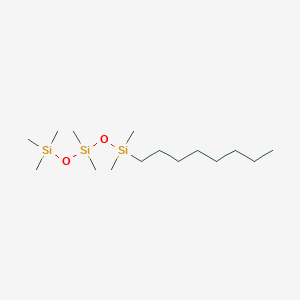
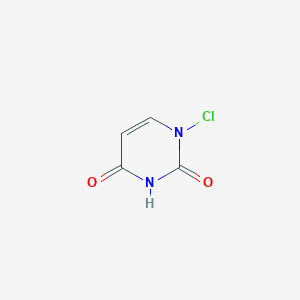

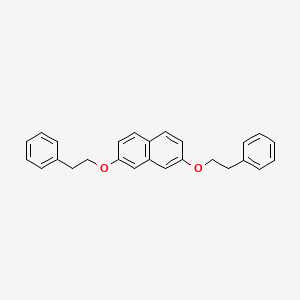
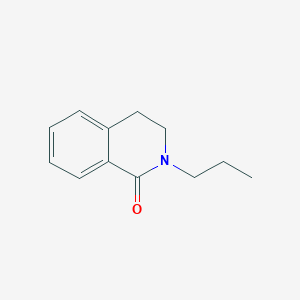

![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
